4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride 4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18482037
InChI: InChI=1S/C13H19IN2O2S.ClH/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16;/h4-7,15H,1-3,8-11H2;1H
SMILES:
Molecular Formula: C13H20ClIN2O2S
Molecular Weight: 430.73 g/mol

4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride

CAS No.:

Cat. No.: VC18482037

Molecular Formula: C13H20ClIN2O2S

Molecular Weight: 430.73 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride -

Specification

Molecular Formula C13H20ClIN2O2S
Molecular Weight 430.73 g/mol
IUPAC Name 4-iodo-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C13H19IN2O2S.ClH/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16;/h4-7,15H,1-3,8-11H2;1H
Standard InChI Key ZEZAZUHKMHKAIS-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4-Iodo-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide hydrochloride (CAS 77283-50-2) is formally classified as a benzenesulfonamide derivative. Its molecular formula, C13H20ClIN2O2S\text{C}_{13}\text{H}_{20}\text{ClIN}_2\text{O}_2\text{S}, corresponds to a molecular weight of 430.73 g/mol . The structure integrates three functional domains:

  • Sulfonamide core: The benzene ring substituted with a sulfonamide group (-SO2_2NH-) at the para position.

  • Iodo substituent: An iodine atom at the 4-position of the benzene ring, enhancing molecular polarizability and potential halogen bonding interactions.

  • Pyrrolidine-propyl side chain: A 3-pyrrolidin-1-ylpropyl group attached to the sulfonamide nitrogen, introducing basicity and conformational flexibility .

The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro bioassays.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name4-iodo-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide hydrochloride
Molecular FormulaC13H20ClIN2O2S\text{C}_{13}\text{H}_{20}\text{ClIN}_2\text{O}_2\text{S}
Molecular Weight430.73 g/mol
Canonical SMILESC1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl
InChI KeyZEZAZUHKMHKAIS-UHFFFAOYSA-N

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis typically follows a multi-step protocol involving:

  • Sulfonylation: Reaction of 4-iodobenzenesulfonyl chloride with 3-pyrrolidin-1-ylpropylamine to form the secondary sulfonamide.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Critical parameters include temperature control during sulfonylation (0–5°C to minimize side reactions) and stoichiometric precision in amine coupling. Chromatographic purification is often required to achieve >95% purity.

Analytical Validation

Post-synthetic characterization employs:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and salt formation.

  • Mass Spectrometry: High-resolution MS validates molecular weight (observed m/z 430.73 for [M+H]+^+) .

  • HPLC: Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility (~10–20 mg/mL at 25°C), facilitated by ionic dissociation. In non-polar solvents (e.g., DCM, ethyl acetate), solubility decreases markedly (<1 mg/mL). Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmosphere .

Reactivity Profile

The iodine atom introduces susceptibility to nucleophilic aromatic substitution under basic conditions, while the pyrrolidine nitrogen (pKa ~10.5) can participate in acid-base reactions. The sulfonamide group (-SO2_2NH-) may engage in hydrogen bonding with biological targets .

Hypothetical Biological Activities

Mechanistic Considerations

Though direct bioactivity data remain unpublished, structural analogs suggest potential mechanisms:

  • Carbonic Anhydrase Inhibition: Sulfonamides are established inhibitors of carbonic anhydrase isoforms (e.g., CA-II, CA-IX).

  • Antimicrobial Effects: Iodo-substituted sulfonamides demonstrate bacteriostatic activity against Gram-positive pathogens.

  • CNS Modulation: The pyrrolidine moiety may enhance blood-brain barrier permeability, implicating neurological targets .

Structure-Activity Relationships (SAR)

  • Iodo Substituent: Enhances lipophilicity (clogP ~2.8) and van der Waals interactions with hydrophobic binding pockets.

  • Pyrrolidine Propyl Chain: Increases molecular flexibility, potentially improving target engagement kinetics .

Future Research Directions

Priority Investigations

  • In Vitro Screening: Broad-spectrum enzyme inhibition assays (e.g., kinases, proteases).

  • ADMET Profiling: Metabolic stability, cytochrome P450 interactions, and plasma protein binding.

  • Crystallography: X-ray co-crystallization with carbonic anhydrase isoforms to elucidate binding modes.

Synthetic Chemistry Goals

  • Isotopologs: Synthesis of 125I^{125}\text{I}-labeled variants for tracer studies.

  • Prodrug Derivatives: Esterification of the sulfonamide to enhance oral bioavailability .

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